molecular formula C19H21N3O2 B11017771 N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11017771
M. Wt: 323.4 g/mol
InChI Key: LSFGAFBPOKBVCZ-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an indole moiety (1H-indol-4-yl) and a pyrrole-substituted tetrahydro-2H-pyran (THP) ring linked via an acetamide bridge. The indole group is positioned at the 4th carbon, distinguishing it from common indole derivatives, while the THP ring is functionalized with a 1H-pyrrol-1-yl group at the 4th position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., CDK2 inhibitors, kinase-targeting agents) highlight its relevance in medicinal chemistry .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-17-5-3-4-16-15(17)6-9-20-16)14-19(7-12-24-13-8-19)22-10-1-2-11-22/h1-6,9-11,20H,7-8,12-14H2,(H,21,23)

InChI Key

LSFGAFBPOKBVCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CN3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and pyrrole moieties can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the evidence:

Compound Name / ID Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL) Notable Features
Target: N-(1H-Indol-4-yl)-2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide ~385 (estimated) Indol-4-yl, THP-pyrrole ~3.2 (ChemAxon) <0.1 (aqueous) Dual aromatic systems, THP for conformational flexibility
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) 317.13 Pyrimidine, pyrazole, fluoro ~2.1 ~0.5 CDK2 inhibitor; higher polarity due to pyrimidine and fluorine
N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide 561.66 Quinoline, piperidinylidene, tetrahydrofuran ~4.5 <0.01 Kinase-targeting scaffold; high lipophilicity
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide ~365 (estimated) THP-pyrazole, sulfonamide ~1.8 ~1.2 Enhanced solubility due to sulfonamide group
Key Observations:
  • Aromatic Systems : The target compound’s indole and pyrrole groups may enhance binding to hydrophobic pockets in proteins compared to pyrazole- or pyrimidine-based analogs .
  • Polarity: The sulfonamide group in ’s compound increases aqueous solubility (~1.2 mg/mL) compared to the target’s low solubility (<0.1 mg/mL), attributed to its non-polar pyrrole and indole groups.

Pharmacological Activity and Target Engagement

While direct activity data for the target compound are unavailable, analogs provide insights:

  • CDK2 Inhibition : Compound 18 () exhibits potent CDK2 inhibition (IC50 = 12 nM) via pyrimidine-pyrazole interactions, suggesting that the target’s pyrrole-THP system could be optimized for kinase selectivity .
  • Kinase Targeting: The quinoline-piperidinylidene analog () targets kinases like EGFR, with a molecular weight >500 g/mol, indicating that the target’s smaller size (~385 g/mol) may improve bioavailability .

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